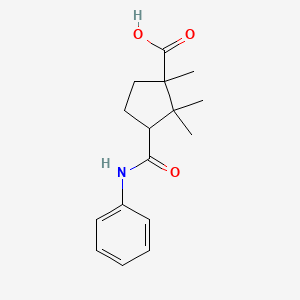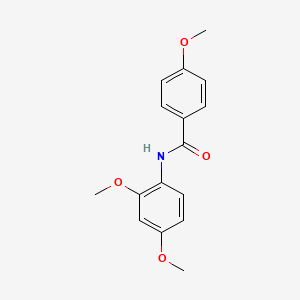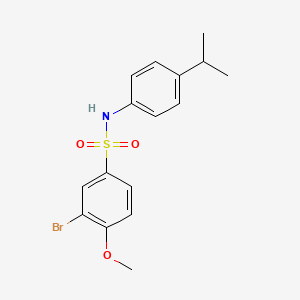
N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide, also known as DFP-1080, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DFP-1080 is a member of the N-aryl-2-aryloxyacetamide family, which has been extensively studied for their anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. Specifically, this compound has been shown to interact with the TRPV1 channel, a cation channel that is involved in pain perception and inflammation. By modulating the activity of the TRPV1 channel, this compound may be able to reduce pain and inflammation in the body. This compound has also been shown to interact with the GABAA receptor, a neurotransmitter receptor that is involved in the regulation of neuronal excitability. By enhancing the activity of the GABAA receptor, this compound may be able to reduce the incidence and severity of seizures in individuals with epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. In particular, this compound has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. This compound has also been shown to reduce the incidence and severity of seizures in animal models of epilepsy. The compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. The compound is also relatively easy to synthesize, making it a cost-effective option for large-scale production. However, there are also some limitations to the use of this compound in lab experiments. For example, the mechanism of action of the compound is not fully understood, which may limit its usefulness in certain experiments. Additionally, the compound may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective analogs of this compound that can be used to better understand the compound's mechanism of action. Another area of interest is the development of this compound as a therapeutic agent for the treatment of neuropathic pain and epilepsy. Clinical trials will be necessary to determine the safety and efficacy of this compound in humans. Additionally, the compound may have potential applications in other areas of medicine, such as the treatment of inflammatory bowel disease or multiple sclerosis. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-methoxyphenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and is carried out in a suitable solvent, such as dichloromethane or ethanol. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound. The synthesis method for this compound has been optimized to improve the yield and purity of the compound, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. In particular, this compound has been investigated for its potential use in the treatment of neuropathic pain, a type of chronic pain that is difficult to manage with traditional painkillers. This compound has also been studied for its potential use in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(16)9-12(13)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULYXGVMDAIFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24828316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)



![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)


![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)
